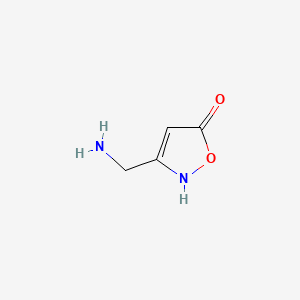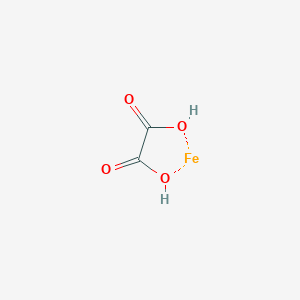
3,6-Dichlorobenzene-1,2-dithiol
Overview
Description
3,6-Dichlorobenzene-1,2-dithiol: is an organosulfur compound with the molecular formula C6H4Cl2S2 . It is characterized by the presence of two thiol groups (-SH) and two chlorine atoms attached to a benzene ring. This compound is known for its use as a ligand in coordination chemistry and has applications in various fields due to its unique chemical properties .
Mechanism of Action
- Role : These complexes play a crucial role in various chemical processes, including catalysis and biological signaling .
- Resulting Changes : Depending on the specific complex formed, the mode of action can vary. For example, it may influence redox reactions, stabilize metal centers, or participate in electron transfer processes .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
3,6-Dichlorobenzene-1,2-dithiol plays a significant role in biochemical reactions due to its ability to form strong bonds with metals and other biomolecules. It acts as a ligand in the formation of thiolate complexes, which are crucial in various biochemical processes . The compound interacts with enzymes and proteins that contain metal ions, such as metalloproteins, by binding to the metal centers and altering their activity. This interaction can lead to enzyme inhibition or activation, depending on the nature of the binding.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by interacting with cellular proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of enzymes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species (ROS) within the cell. This modulation can impact cell survival, proliferation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The thiol groups in the compound can form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function . Additionally, the compound can chelate metal ions, thereby influencing the activity of metalloenzymes. These interactions can result in enzyme inhibition or activation, as well as alterations in gene expression through the modulation of transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or heat . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At high doses, it can become toxic, leading to adverse effects such as tissue damage and organ dysfunction. Threshold effects have been observed, where the compound’s impact shifts from protective to harmful at a specific dosage level.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to sulfur metabolism. The compound interacts with enzymes such as glutathione S-transferases, which play a role in detoxification processes . These interactions can affect metabolic flux and the levels of metabolites within the cell, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can bind to albumin and other plasma proteins, facilitating its distribution throughout the body. Its localization and accumulation in specific tissues can be influenced by these interactions, affecting its overall bioavailability and activity.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism. Additionally, it can be found in the cytoplasm and nucleus, where it can interact with various cellular components and affect their activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichlorobenzene-1,2-dithiol typically involves the chlorination of benzene-1,2-dithiol. One common method includes the reaction of benzene-1,2-dithiol with chlorine gas under controlled conditions to introduce chlorine atoms at the 3 and 6 positions of the benzene ring. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at low temperatures to prevent over-chlorination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final product is typically purified by recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,6-Dichlorobenzene-1,2-dithiol can undergo oxidation reactions to form disulfides. For example, it can be oxidized by hydrogen peroxide or other oxidizing agents to form 3,6-dichlorobenzene-1,2-disulfide.
Reduction: The compound can be reduced to form the corresponding thiolates in the presence of reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alkoxides, or other nucleophiles under basic conditions.
Major Products Formed:
Oxidation: 3,6-Dichlorobenzene-1,2-disulfide.
Reduction: Thiolate salts.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,6-Dichlorobenzene-1,2-dithiol is widely used as a ligand in coordination chemistry.
Biology and Medicine: In biological research, this compound is used to study the interactions of thiol-containing molecules with proteins and enzymes. It can act as a model compound for understanding the behavior of more complex thiol-containing biomolecules .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form strong bonds with metals makes it useful in the development of corrosion-resistant coatings and other protective materials .
Comparison with Similar Compounds
Benzene-1,2-dithiol: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
Toluene-3,4-dithiol: Contains a methyl group instead of chlorine atoms, which affects its steric and electronic properties.
Benzene-1,4-dithiol: Has thiol groups in the para position, leading to different coordination chemistry and reactivity
Uniqueness: 3,6-Dichlorobenzene-1,2-dithiol is unique due to the presence of both thiol and chlorine groups on the benzene ring. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications in chemistry and industry .
Properties
IUPAC Name |
3,6-dichlorobenzene-1,2-dithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2S2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCUDWCLDWDLNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)S)S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404120 | |
| Record name | 3,6-dichlorobenzene-1,2-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87314-49-6 | |
| Record name | 3,6-dichlorobenzene-1,2-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dichloro-1,2-benzenedithiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,6-Dichlorobenzene-1,2-dithiol interact with metal ions, and what are the structural implications?
A: this compound (bdtCl2) acts as a bidentate ligand, coordinating to transition metal ions like Cobalt and Copper through its two sulfur atoms. [, ] This interaction leads to the formation of square-planar complexes where the metal ion is surrounded by four sulfur atoms from two bdtCl2 ligands. [, ] The interatomic distances within the complex can slightly differ depending on the oxidation state of the metal ion. []
Q2: What unique properties make this compound interesting for studying electron transfer processes in transition metal complexes?
A: Research indicates that this compound exhibits "non-innocent" behavior when complexed with certain transition metals like Chromium. [] This means that the ligand itself can undergo redox changes, forming radical species, instead of solely the metal ion. [] This property is crucial in the study of electron transfer series as it allows for multiple oxidation states of the complex while maintaining the same oxidation state of the central metal ion. []
Q3: What experimental techniques were used to characterize the complexes formed with this compound?
A: Researchers employed a variety of techniques to study these complexes. Single-crystal X-ray diffraction was used to determine the structures and confirm the square-planar coordination geometry. [, ] Electrochemical methods were applied to investigate the redox behavior of the complexes. [] Spectroscopic methods like UV-vis, Electron Paramagnetic Resonance (EPR) spectroscopy, and X-ray Absorption Spectroscopy (XAS) were utilized to probe the electronic structure and oxidation states of both the metal centers and the ligand. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[8-(6-amino-1H-benzimidazol-2-yl)octyl]-3H-benzimidazol-5-amine](/img/structure/B1226943.png)
![N-[2-[5-[(4-tert-butylphenyl)methylthio]-1,3,4-oxadiazol-2-yl]phenyl]benzamide](/img/structure/B1226944.png)


![1-(2,5-Dimethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B1226951.png)
![2-[[6-Amino-2-(3-methylanilino)-5-nitro-4-pyrimidinyl]amino]ethanol](/img/structure/B1226953.png)
![1-Butyl-5-[1-(2-phenylethylamino)propylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1226954.png)

![[1-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-1-oxopropan-2-yl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B1226958.png)

